molecular formula C4H9ClN4 B1489885 1-methyl-1H-pyrazole-4,5-diamine hydrochloride CAS No. 1706445-37-5

1-methyl-1H-pyrazole-4,5-diamine hydrochloride

Cat. No.: B1489885
CAS No.: 1706445-37-5
M. Wt: 148.59 g/mol
InChI Key: OSIGRVFJKMDYNN-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4,5-diamine hydrochloride is a pyrazole-derived compound characterized by a five-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The molecule is substituted with a methyl group at the 1-position and amine groups at the 4- and 5-positions, forming a diamine structure. The hydrochloride salt enhances its stability and solubility for synthetic and industrial applications. This compound is commercially available in multiple salt forms, including dihydrochloride (CAS 21616-59-1) and bis(sulfate) (Ref: 10-F986982), with applications in pharmaceutical intermediates and materials science .

Properties

IUPAC Name

2-methylpyrazole-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-4(6)3(5)2-7-8;/h2H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGRVFJKMDYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706445-37-5
Record name 1-methyl-1H-pyrazole-4,5-diamine hydrochloride
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Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-4,5-diamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with alcohol dehydrogenase, inhibiting its activity and thereby affecting the metabolism of alcohols. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as alcohol dehydrogenase, by binding to their active sites and preventing substrate conversion. This inhibition can lead to the accumulation of substrates and the alteration of metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity. These molecular interactions underscore the compound’s potential in regulating biochemical processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function. At higher doses, it can induce toxic effects, including liver damage and impaired kidney function. These findings highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.

Biological Activity

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and fluorine atoms, may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde typically involves several steps, including halogenation and formylation reactions. The general synthetic route can be outlined as follows:

  • Starting Material : The synthesis begins with 3-fluoropyridine.
  • Halogenation : Bromination at the 2 and 5 positions is performed using bromine or a brominating agent.
  • Formylation : The introduction of the aldehyde group at position 4 is achieved through a Vilsmeier-Haack reaction or similar method.

Biological Activity

Research indicates that 2,5-dibromo-3-fluoropyridine-4-carbaldehyde exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have evaluated the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that 2,5-dibromo-3-fluoropyridine-4-carbaldehyde significantly inhibits the proliferation of cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling proteins involved in cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that 2,5-dibromo-3-fluoropyridine-4-carbaldehyde displays significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

  • Study on Anticancer Properties :
    • A recent study focused on the effects of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde on colorectal cancer cells. Results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and enhanced apoptosis compared to untreated controls .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity of this compound in a clinical setting. It was found to be effective against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-1H-pyrazole-4,5-diamine hydrochloride with analogous pyrazole derivatives, focusing on structural features, substituent effects, and physicochemical properties.

Structural and Functional Group Variations

Compound Name CAS/Ref Substituents Key Features
This compound N/A 1-Me, 4-NH₂, 5-NH₂ Aromatic pyrazole core; diamine functionality; hydrochloride salt enhances solubility .
1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride 21616-59-1 1-Me, 4-NH₂, 5-NH₂ Dihydrochloride salt; higher protonation state may affect crystallinity .
4-Nitro-1H-pyrazole-3,5-diamine hydrochloride N/A 4-NO₂, 3-NH₂, 5-NH₂ Nitro group introduces electron-withdrawing effects; increased reactivity .
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide N/A 4,5-dihydro core; 3-Ph, 5-(4-MeO-Ph) Partially saturated pyrazole; carboximidamide group enables hydrogen bonding .
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline 10-F427024 3-Cl, 4-(4-Me-pyrazole) Chlorine substituent enhances lipophilicity; aniline moiety for conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-pyrazole-4,5-diamine hydrochloride
Reactant of Route 2
1-methyl-1H-pyrazole-4,5-diamine hydrochloride

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